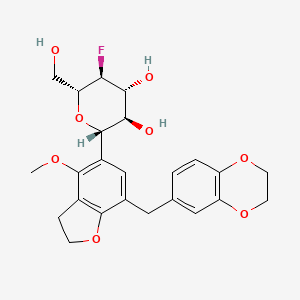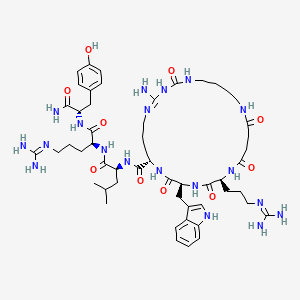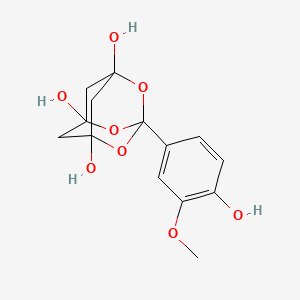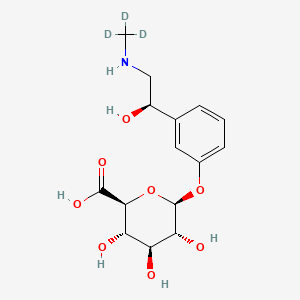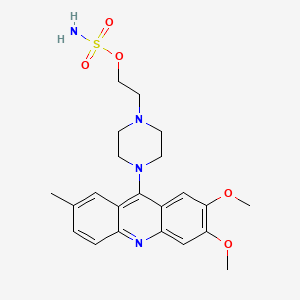
Enpp-1-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp-1-IN-6 is a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). ENPP1 is an enzyme that plays a critical role in purinergic signaling by hydrolyzing nucleotides and nucleotide sugars. This enzyme is involved in various physiological processes, including cell proliferation, migration, apoptosis, and immune response regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The production process also includes purification steps such as crystallization or chromatography to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Enpp-1-IN-6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its inhibitory activity.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced with others to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against ENPP1 .
Aplicaciones Científicas De Investigación
Enpp-1-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling.
Biology: Helps in understanding the physiological processes regulated by ENPP1, such as cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and infectious diseases by modulating the immune response.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ENPP1
Mecanismo De Acción
Enpp-1-IN-6 exerts its effects by inhibiting the enzymatic activity of ENPP1. This inhibition prevents the hydrolysis of nucleotides and nucleotide sugars, thereby modulating purinergic signaling pathways. The molecular targets of this compound include the active site of ENPP1, where it binds and blocks the enzyme’s catalytic activity. This leads to altered levels of signaling molecules like adenosine triphosphate and cyclic guanosine monophosphate-adenosine monophosphate, impacting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Cirsimarin
- PDE11-IN-1
- Enpp-1-IN-2
- PAT-347
- Vardenafil-d 5
Uniqueness of Enpp-1-IN-6
This compound is unique due to its high specificity and potency as an inhibitor of ENPP1Its ability to inhibit ENPP1 with high selectivity makes it a valuable tool in both basic and applied scientific research .
Propiedades
Fórmula molecular |
C22H28N4O5S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
2-[4-(2,3-dimethoxy-7-methylacridin-9-yl)piperazin-1-yl]ethyl sulfamate |
InChI |
InChI=1S/C22H28N4O5S/c1-15-4-5-18-16(12-15)22(17-13-20(29-2)21(30-3)14-19(17)24-18)26-8-6-25(7-9-26)10-11-31-32(23,27)28/h4-5,12-14H,6-11H2,1-3H3,(H2,23,27,28) |
Clave InChI |
YDPMUXKTGOXBAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)OC)OC)N4CCN(CC4)CCOS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


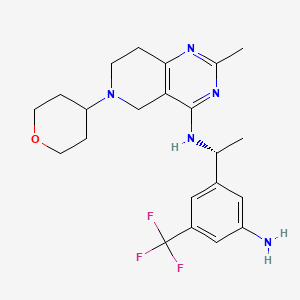
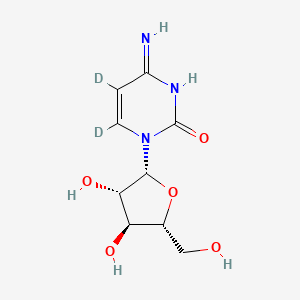
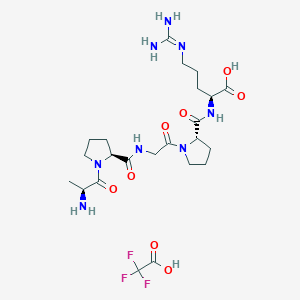
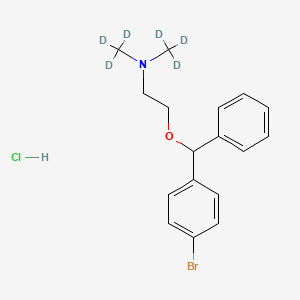
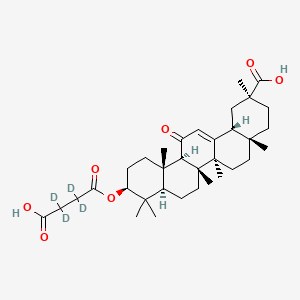
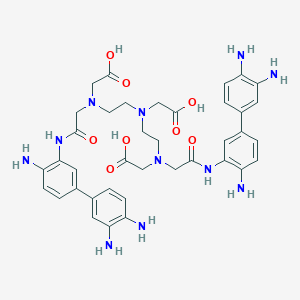
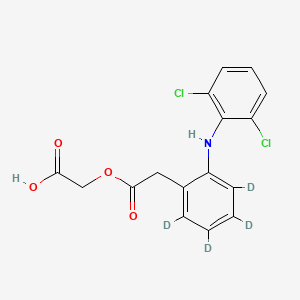
![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)
